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Compound of Interest

Compound Name: Dimethyltin(2)

CAS No.: 16408-14-3

Cat. No.: B092411

Get Quote

Scientific Note on Oxidation States
While the prompt references "dimethyltin(II)," this guide focuses on Dimethyltin(IV) (

) derivatives.[1] In medicinal inorganic chemistry, the dimethyltin moiety acts as a hard Lewis
acid center stabilized by ligands.[1] True dimethyltin(II) (stannylenes) are highly reactive,
monomeric species unsuitable for standard physiological drug delivery.[1] This guide analyzes
the

cation embedded within cyclic (macrocyclic) versus acyclic ligand architectures.

Executive Summary
The therapeutic efficacy of organotin compounds—specifically dimethyltin(IV) derivatives—

hinges on the balance between hydrolytic stability and ligand lability. This guide compares two

structural classes:
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Acyclic Derivatives: Complexes with open-chain ligands (e.g., Schiff bases,

dithiocarbamates).[1] These often exhibit structural flexibility and a tendency to form

supramolecular polymers via intermolecular bridging.[1]

Cyclic (Macrocyclic) Derivatives: Complexes where the tin center is locked within a pre-

organized cavity.[1] These exhibit the "Macrocyclic Effect," offering enhanced kinetic stability

and distinct coordination geometries (e.g., pentagonal bipyramidal).[1]

Key Finding: While acyclic derivatives are synthetically accessible and potent, macrocyclic

analogs often demonstrate superior selectivity and plasma stability, preventing premature

demetallation before reaching the cellular target.[1]

Structural Architectures: Crystallographic Insights
The biological activity of organotins is governed by the C-Sn-C bond angle and the

coordination number. The structural constraints imposed by the ligand determine these

parameters.

Acyclic Ligand Systems
Geometry: Typically distorted tetrahedral or trigonal bipyramidal.[1]

Intermolecular Interactions: Acyclic ligands (especially carboxylates and dithiocarbamates)

often fail to saturate the tin coordination sphere, leading to polymerization.[1] The tin center

acts as a Lewis acid, accepting lone pairs from neighboring molecules (e.g.,

or

bridges).[1]

Consequence: Variable solubility and unpredictable formulation stability.[1]

Cyclic (Macrocyclic) Systems
Geometry: The macrocycle enforces a planar equatorial coordination, forcing the methyl

groups into axial positions.[1] This often results in a trans-octahedral or pentagonal

bipyramidal geometry.[1]
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The Macrocyclic Effect: The pre-organized cavity creates a high thermodynamic affinity for

the Sn(IV) ion. The chelate rings protect the metal center from rapid hydrolysis by water

molecules in the blood stream.

Comparative Crystallographic Data
Table 1: Structural parameters derived from X-ray diffraction studies of representative

Dimethyltin(IV) complexes.

Feature

Acyclic Derivative
(e.g.,

)

Cyclic Derivative
(e.g.,

)

Impact on
Bioactivity

Coordination No. 4, 5, or 6 (Variable) Fixed (often 6 or 7)

Fixed geometry

ensures consistent

receptor binding.[1]

C-Sn-C Angle (Flexible) (Linear/Axial)

Angles

correlate with higher

cytotoxicity.

Sn-Donor Bond
Short, labile (2.1 - 2.5

Å)

Slightly longer (Strain-

induced)

Macrocycles resist

dissociation despite

bond strain.[1]

Supramolecularity
High tendency to

polymerize
Strictly Monomeric

Monomers penetrate

cell membranes more

efficiently.[1]

Synthesis & Production Workflows
The synthesis of these two classes differs fundamentally. Acyclic complexes rely on self-

assembly, whereas macrocycles often require Template Synthesis (using the metal ion to direct

the ring closure).[1]

Figure 1: Comparative Synthetic Pathways
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Caption: Figure 1. Acyclic synthesis (top) involves ligand isolation followed by metallation.[1]

Cyclic synthesis (bottom) utilizes the Kinetic Template Effect, where the Me2Sn(IV) ion

organizes precursors to facilitate ring closure.[1]

Biological Performance & Mechanism
Cytotoxicity (IC50) & Selectivity
Experimental data suggests a distinct advantage for macrocyclic systems in terms of potency

per mole and selectivity index.[1]

Table 2: Representative Cytotoxicity Profiles (Human Carcinoma Cell Lines)
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Compound
Class

Cell Line
IC50 (

)

Selectivity
Index (SI)

Mechanism
Note

Acyclic (

-Salicylaldehyde)
HeLa (Cervical) Low (< 2)

Rapid hydrolysis

leads to non-

specific toxicity.

Macrocyclic (

-Tetraaza)
HeLa (Cervical) High (> 5)

Lipophilic cation

penetrates

membrane; slow

release.[1]

Cisplatin

(Control)
HeLa Moderate

DNA Cross-

linker.[1]

Mechanism of Action
The antitumor mechanism involves a cascade of transport, hydrolysis, and DNA interaction.[1]

The

moiety binds to the phosphate backbone of DNA, disrupting replication.[1]

Figure 2: Pharmacological Pathway[1]
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Caption: Figure 2.[1] The kinetic stability of macrocycles (Green) allows controlled release of

the active organotin species (Yellow) near the nucleus, whereas acyclic analogs (Red) may

hydrolyze prematurely.

Experimental Protocols
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Protocol A: Template Synthesis of Macrocyclic
Dimethyltin(IV) Complex
Use this protocol to enforce the macrocyclic geometry.

Reagents:

2,6-Diacetylpyridine (1 mmol)[1]

Ethylenediamine (1 mmol)[1]

Dimethyltin(IV) dichloride (

) (1 mmol)[1]

Methanol (anhydrous)[1]

Step-by-Step:

Template Formation: Dissolve

(0.22 g) in 20 mL anhydrous methanol.

Precursor Addition: Add 2,6-diacetylpyridine (0.16 g) to the metal solution. Stir for 15 mins at

room temperature. Rationale: The metal coordinates to the pyridine nitrogen, pre-organizing

the carbonyls.

Cyclization: Add ethylenediamine (0.06 g) dropwise.

Reflux: Heat to reflux (

) for 6–8 hours. The solution will typically change color (yellow/orange) indicating Schiff base
formation.[1]

Isolation: Cool to

. Filter the precipitate.[2]

Purification: Recrystallize from acetonitrile/ethanol (1:1).
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Quality Control (Self-Validating):

IR Check: Absence of

peak at

and appearance of

at

confirms cyclization.

NMR Check:

NMR should show a sharp singlet for

.[1] If multiple peaks appear, the macrocycle may be incomplete or oligomeric.[1]

Protocol B: Cytotoxicity Screening (MTT Assay)
Standardized for Organotin evaluation.[1]

Seeding: Plate HeLa cells (

cells/well) in 96-well plates. Incubate 24h.

Treatment: Dissolve Organotin complex in DMSO (stock). Dilute with media to

concentrations

.[1] Note: Final DMSO < 0.5%.

Incubation: Treat cells for 48h.

Development: Add MTT reagent (

). Incubate 4h. Dissolve formazan crystals in DMSO.

Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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